

A Comparative Guide to the Selectivity of SCH28080 Against Other ATPases

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Compound of Interest

Compound Name: SCH28080

Cat. No.: B1680892

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This guide provides a detailed comparison of the inhibitory activity of **SCH28080**, a potent and reversible potassium-competitive acid blocker (P-CAB), against its primary target, the gastric H⁺,K⁺-ATPase, and other major P-type ATPases. The data presented herein is curated from peer-reviewed studies to assist researchers in assessing the selectivity profile of this compound.

Quantitative Selectivity Profile of SCH28080

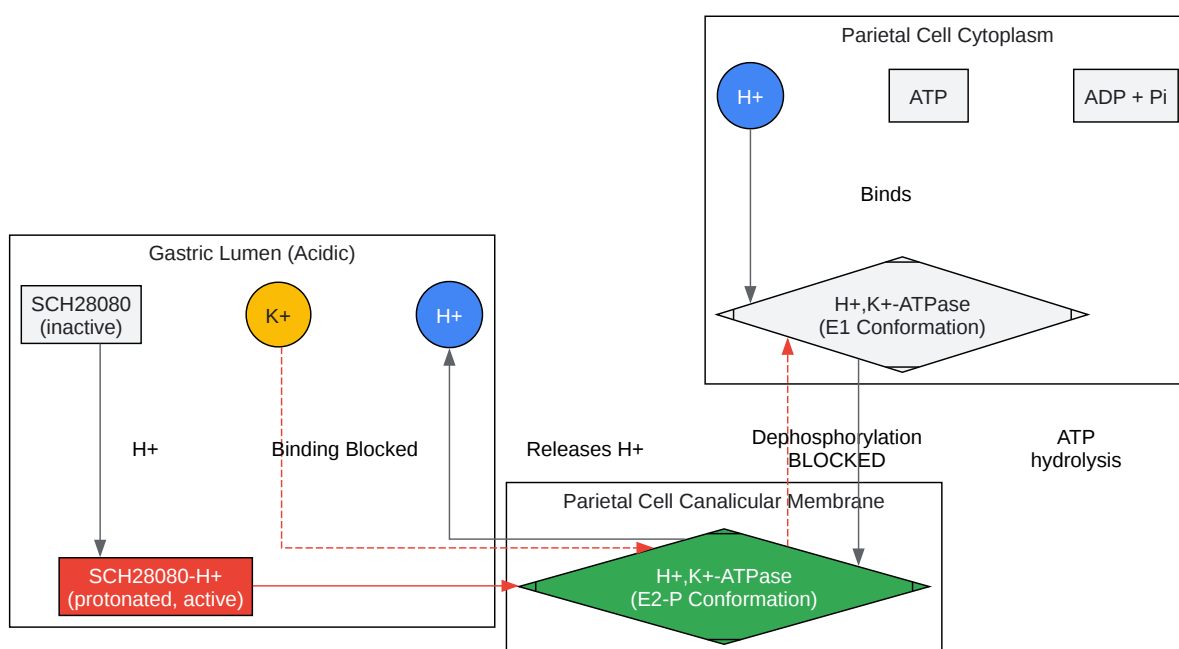
SCH28080 exhibits a high degree of selectivity for the H⁺,K⁺-ATPase. Its inhibitory potency is significantly lower for other ATPases, such as the Na⁺,K⁺-ATPase. This selectivity is crucial for its targeted therapeutic action in reducing gastric acid secretion with minimal off-target effects. The following table summarizes the quantitative data on the inhibitory constants (K_i) and half-maximal inhibitory concentrations (IC₅₀) of **SCH28080** against various ATPases.

Enzyme Target	Species/Source	Inhibition Metric	Value	Selectivity (fold) vs. Na ⁺ ,K ⁺ -ATPase
H ⁺ ,K ⁺ -ATPase	Guinea-pig parietal cell	Ki	0.02 µM[1]	~11,000x
in vitro (pH 7.0)	Ki	24 nM (0.024 µM)[1]	~9,167x	
Guinea-pig gastric membranes	IC50	1.3 µM[2]	-	
Na ⁺ ,K ⁺ -ATPase	Dog kidney	Ki	220 µM[1]	1x
-	Effect	Only slightly depressed[2]	-	
Ca ²⁺ -ATPase	-	-	Not Reported	-

Note: The selectivity fold is calculated using the Ki values (220 µM for Na⁺,K⁺-ATPase vs. 0.024 µM for H⁺,K⁺-ATPase).

Mechanism of Action: K⁺-Competitive Inhibition

SCH28080 functions as a reversible, K⁺-competitive inhibitor of the gastric H⁺,K⁺-ATPase[1]. As a weak base with a pKa of 5.6, it accumulates in the acidic environment of the parietal cell's secretory canaliculus in its protonated, active form[1]. This protonated form of **SCH28080** binds to the luminal K⁺ binding site of the enzyme, specifically in its E2 conformation, thereby preventing the binding of K⁺ ions. This action blocks the dephosphorylation of the enzyme, a critical step in the catalytic cycle, which ultimately halts the pumping of H⁺ ions into the gastric lumen and reduces acid secretion[1].



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Caption: Mechanism of H⁺,K⁺-ATPase inhibition by **SCH28080**.

Experimental Protocols

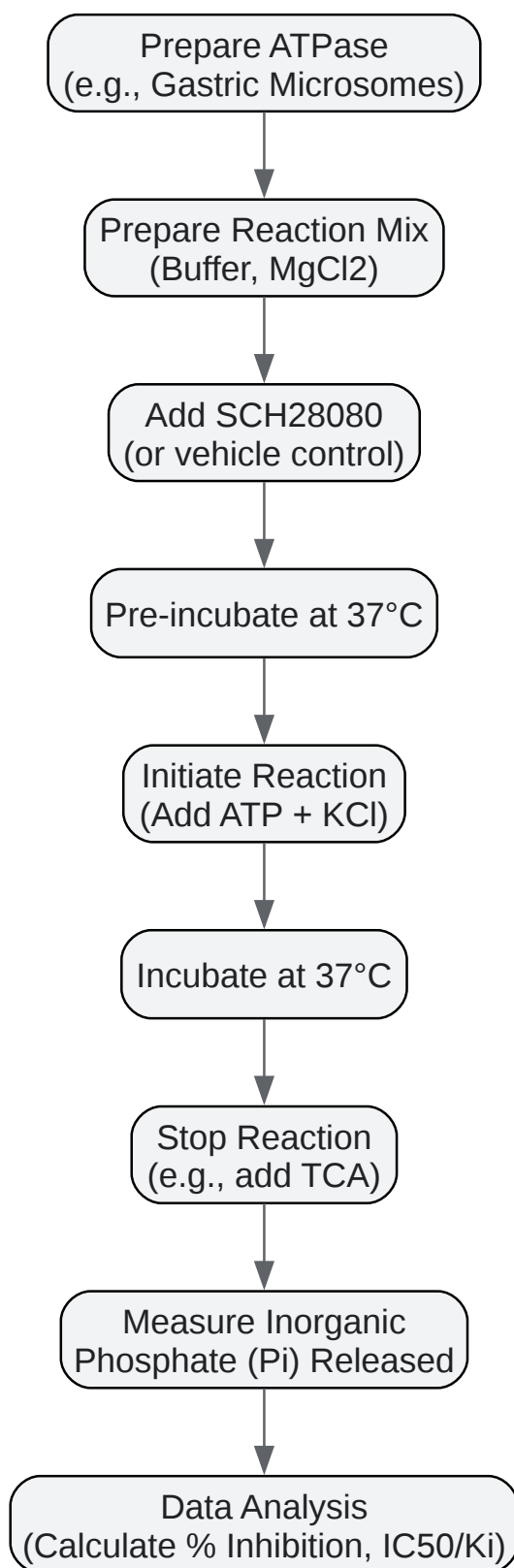
The determination of ATPase inhibition by **SCH28080** typically involves in vitro assays using purified enzyme preparations or isolated gastric vesicles.

Protocol: In Vitro H⁺,K⁺-ATPase Inhibition Assay

This protocol outlines a general procedure for measuring the K⁺-stimulated ATPase activity and its inhibition by **SCH28080**.

- Enzyme Preparation:
 - Gastric H⁺,K⁺-ATPase is prepared from sources like hog or rabbit gastric mucosa in the form of microsomal vesicles.
 - The protein concentration of the enzyme preparation is determined using a standard method (e.g., Lowry or Bradford assay).
- Reaction Mixture Preparation:
 - A reaction buffer is prepared (e.g., 40 mM Tris-HCl, pH 7.4).
 - The reaction mixture contains the buffer, MgCl₂ (e.g., 2 mM), and the enzyme preparation.
 - Varying concentrations of **SCH28080** (dissolved in a suitable solvent like DMSO) are added to the experimental tubes. Control tubes receive the solvent alone.
 - The mixture is pre-incubated for a specified time at 37°C.
- Initiation of Reaction:
 - The reaction is initiated by adding ATP (e.g., 2 mM) and a stimulating concentration of KCl (e.g., 5-10 mM) to the mixture. A control without KCl is run to measure basal ATPase activity.
- Incubation:
 - The reaction is allowed to proceed for a set time (e.g., 10-20 minutes) at 37°C.
- Termination and Phosphate Measurement:
 - The reaction is stopped by adding a quenching agent, such as ice-cold trichloroacetic acid (TCA).

- The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. A common method is the colorimetric measurement of a phosphomolybdate complex (e.g., Fiske-Subbarow method).
- Data Analysis:
 - The K⁺-stimulated ATPase activity is calculated by subtracting the basal activity (without KCl) from the total activity (with KCl).
 - The percentage of inhibition for each **SCH28080** concentration is determined relative to the control (no inhibitor).
 - IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
 - To determine the K_i and the mode of inhibition (competitive with respect to K⁺), the assay is repeated at various concentrations of both KCl and **SCH28080**, and the data are analyzed using Lineweaver-Burk or Dixon plots.



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References

- 1. SCH 28080 is a lumenally acting, K⁺-site inhibitor of the gastric (H⁺ + K⁺)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of gastric antisecretory effect of SCH 28080 - PubMed [pubmed.ncbi.nlm.nih.gov]
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